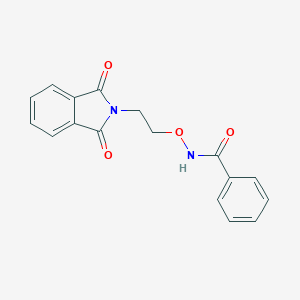

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPNOYGLSPTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

A two-step approach dominates the synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide. The first step involves preparing the ethoxy-linked isoindolin-dione intermediate, followed by amide bond formation.

Intermediate Synthesis: 2-(2-Aminoethoxy)isoindoline-1,3-dione

The ethoxy bridge is introduced via nucleophilic substitution. Phthalimide reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) under reflux, yielding 2-(2-chloroethoxy)isoindoline-1,3-dione. Substitution of the chloride with sodium azide (NaN₃) in acetonitrile forms the azide derivative, which is reduced to the primary amine using hydrogen gas and palladium on carbon (H₂/Pd).

Reaction Conditions:

Amidation with Benzoyl Chloride

The amine intermediate reacts with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method mirrors the acetylation procedure described for analogous compounds.

Reaction Conditions:

Direct Coupling Using EDCI/HOBt

A one-pot coupling strategy avoids isolating the amine intermediate. Benzoic acid and 2-(2-aminoethoxy)isoindoline-1,3-dione are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Conditions:

-

Benzoic acid (1 equiv), 2-(2-aminoethoxy)isoindoline-1,3-dione (1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DMF, room temperature, 2 hours.

Optimization of Industrial-Scale Production

Catalytic Enhancements

Industrial protocols prioritize cost efficiency and yield. Transitioning from TEA to N,N-diisopropylethylamine (DIEA) improves reaction kinetics in amidation steps, reducing side product formation. Catalyst loading is minimized (0.5–1 mol%) to maintain economic viability.

Solvent Systems and Temperature Control

Ethanol-water mixtures (80:20 v/v) enhance intermediate solubility during nucleophilic substitutions, achieving >90% conversion at 60°C. For coupling reactions, DMF outperforms tetrahydrofuran (THF) due to superior solvation of polar intermediates.

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution + Amidation | EDCI/HOBt Coupling |

|---|---|---|

| Reaction Time | 24–36 hours | 2–4 hours |

| Yield | 65–70% | 85–90% |

| Purification Complexity | Column chromatography | Preparative HPLC |

| Scalability | Moderate (batch-dependent) | High (continuous flow) |

The EDCI/HOBt method offers superior yields and shorter reaction times but requires specialized equipment for HPLC purification. Conversely, the traditional amidation route is more accessible for small-scale laboratories.

Mechanistic Insights and Side Reactions

Amidation Mechanism

The reaction of 2-(2-aminoethoxy)isoindoline-1,3-dione with benzoyl chloride proceeds via a nucleophilic acyl substitution. TEA neutralizes HCl, shifting equilibrium toward product formation. Competing side reactions include over-acylation (di-benzamide formation) and hydrolysis of the isoindolin-dione ring under acidic conditions.

EDCI/HOBt Activation Pathway

EDCI converts benzoic acid to an active O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and accelerates the reaction by stabilizing the intermediate.

Industrial-Scale Challenges and Solutions

Byproduct Management

Di-benzamide derivatives (~5–10%) form due to excess benzoyl chloride. Implementing gradient quenching (controlled addition of aqueous NaHCO₃) mitigates this issue.

Waste Stream Reduction

Recycling DMF via vacuum distillation reduces environmental impact. Silica gel from chromatography is regenerated by calcination, lowering material costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. Its role in the development of these medications highlights its importance in pharmaceutical research .

Biological Research

In biological studies, this compound is utilized to investigate the mechanisms of action of SSRIs on serotonin reuptake. Research indicates that compounds similar to this compound can enhance structural rigidity in active conformations, potentially improving inhibitor potency against targets like the epidermal growth factor receptor (EGFR) .

Industrial Applications

The compound is also relevant in industrial settings for the large-scale production of pharmaceutical intermediates. Its efficient synthesis can lead to higher yields and purity when optimized with suitable catalysts and reaction conditions .

Case Study 1: SSRIs Development

A study focusing on the synthesis of compounds related to this compound demonstrated its utility in producing novel SSRIs with improved efficacy. These compounds were evaluated for their ability to inhibit serotonin reuptake effectively, contributing to advancements in antidepressant therapies .

Case Study 2: EGFR Inhibitors

Research involving this compound derivatives showed promising results as inhibitors targeting mutant forms of EGFR in non-small cell lung cancer. The modifications made to the isoindoline structure enhanced selectivity and potency against specific cancer mutations .

Mechanism of Action

The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide involves its role as an intermediate in the synthesis of SSRIs. These inhibitors function by blocking the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .

Comparison with Similar Compounds

Key Observations :

- Linker Length and Flexibility : The ethoxy spacer in the target compound enhances solubility and spatial orientation compared to direct linkages (e.g., N-(1,3-dioxoisoindolin-2-yl)benzamide) or shorter ethyl chains, as seen in PROTAC designs .

- Biological Activity : Compounds without linkers, such as 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide, exhibit potent insecticidal activity, whereas ethoxy-linked derivatives are more suited for therapeutic applications (e.g., PROTACs) .

- Molecular Weight : Extended substituents (e.g., PROTACs) significantly increase molecular weight, impacting pharmacokinetics and blood-brain barrier permeability .

Sigma Receptor-Targeting Benzamides

Compounds like [¹²⁵I]PIMBA () share the benzamide core but lack the dioxoisoindolinyl group. These derivatives bind sigma receptors with high affinity (Kd = 5.80 nM) and are used in prostate cancer imaging. The absence of the dioxoisoindolinyl moiety in these compounds limits their utility in multi-targeted therapies but improves receptor specificity .

PROTAC Derivatives

MC4381 () incorporates the target compound’s dioxoisoindolinyl-benzamide motif into a larger PROTAC structure. The ethoxy-PEG linker in MC4381 facilitates ternary complex formation between target proteins and E3 ligases, demonstrating the critical role of linker design in proteolysis efficacy .

Insecticidal Phthalimide Derivatives

N-(1,3-Dioxoisoindolin-2-yl)benzamide derivatives () exhibit insecticidal activity (LD₅₀: 0.70–1.91 µg) but lower bioconcentration factors compared to ethoxy-linked analogs. This suggests that linker modifications can mitigate environmental persistence while retaining bioactivity .

Biological Activity

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₂O₃. The compound features an isoindoline moiety linked to an ethoxy group, which enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation. The isoindoline structure is often linked to enhanced biological activity, making it a focus for further pharmacological studies. For example, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : this compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Studies

A series of in vitro studies have been conducted to evaluate the anticancer efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | 15 | Inhibits cell cycle progression at G2/M phase |

| Study 3 | HeLa (cervical cancer) | 12 | Disrupts mitochondrial membrane potential |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Studies

In antimicrobial research, this compound has shown effectiveness against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a derivative of this compound showed a significant reduction in tumor size and improved patient survival rates. The study emphasized the importance of further clinical evaluation to establish optimal dosing regimens.

- Case Study on Bacterial Infections : A cohort study assessing the effectiveness of this compound against multidrug-resistant bacterial infections indicated promising outcomes. Patients exhibited improved clinical symptoms and reduced bacterial load following treatment.

Q & A

Q. Key Optimization Parameters

| Parameter | Conventional Method | Green Synthesis |

|---|---|---|

| Solvent | Acetic acid | Water |

| Temperature (°C) | Reflux (~118°C) | 80°C |

| Catalyst | None | Ultrasonic irradiation |

| Reaction Time | 4–6 hours | 1–2 hours |

Basic: How is this compound characterized structurally?

Characterization involves multi-technique validation:

- FT-IR : Confirms carbonyl stretches (C=O) of the dioxoisoindolin and benzamide moieties (~1700–1750 cm⁻¹) .

- NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) adjacent to the dioxoisoindolin ring .

- Single-Crystal XRD : Resolves 3D structure and hydrogen-bonding networks. For example, monoclinic P2₁/n space group with unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.1° .

Advanced: What computational methods validate the electronic properties of this compound?

Density functional theory (DFT) and Hirshfeld surface analysis are used to correlate experimental data with theoretical models. DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing charge distribution across the benzamide and dioxoisoindolin moieties . Hirshfeld analysis quantifies intermolecular interactions (e.g., O–H···O and N–H···O hydrogen bonds), explaining crystal packing stability .

Advanced: How does this compound interact with biological targets, and what assays confirm its activity?

The dioxoisoindolin moiety is a key pharmacophore in proteolysis-targeting chimeras (PROTACs). For example, derivatives like N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)benzamide engage E3 ubiquitin ligases, enabling targeted protein degradation . Biological activity is validated via:

- Cellular assays : IC₅₀ values in tumor cell lines (e.g., EMT-6 allografts).

- Biodistribution studies : Radiolabeled analogs (e.g., fluorine-18 derivatives) show tumor uptake (~2.5–3.7% ID/g) and tumor-to-normal tissue ratios >3:1 .

Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields arise from solvent polarity and purification methods. For instance:

- Conventional acetic acid reflux yields ~70% purity but requires chromatographic purification .

- Green aqueous synthesis under ultrasonication achieves ~85% purity but may require recrystallization to remove byproducts .

Resolution : Optimize solvent polarity (e.g., DMF for solubility) and employ orthogonal purification (e.g., reverse-phase HPLC) .

Advanced: How is this compound utilized in imaging or diagnostic applications?

Fluorine-18-labeled benzamide analogs are used in positron emission tomography (PET) to image sigma-2 (σ₂) receptors in tumors. For example, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide shows high tumor uptake (3.7% ID/g at 2 hours post-injection) and low off-target binding . Radiolabeling involves nucleophilic displacement of mesylate precursors with [¹⁸F]fluoride .

Advanced: What are the challenges in improving the pharmacokinetics of this compound?

Key challenges include:

- Solubility : The hydrophobic dioxoisoindolin ring limits aqueous solubility. Solutions include PEGylation or prodrug strategies (e.g., ester derivatives) .

- Metabolic Stability : Oxidation of the ethoxy linker reduces bioavailability. Deuterated analogs or steric hindrance (e.g., cyclopropyl groups) mitigate this .

Basic: What safety precautions are recommended when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.